molecular formula C11H12O3 B2502302 4-(2-Methyl-1-oxopropan-2-yl)benzoic acid CAS No. 2248355-34-0

4-(2-Methyl-1-oxopropan-2-yl)benzoic acid

Cat. No.: B2502302
CAS No.: 2248355-34-0
M. Wt: 192.214
InChI Key: QZNYFHPLSSSHOY-UHFFFAOYSA-N
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Description

4-(2-Methyl-1-oxopropan-2-yl)benzoic acid is an organic compound with the molecular formula C11H12O3 It is a derivative of benzoic acid, where the carboxyl group is substituted with a 2-methyl-1-oxopropan-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Methyl-1-oxopropan-2-yl)benzoic acid typically involves the Friedel-Crafts acylation reaction. This reaction uses benzoic acid as the starting material and 2-methylpropanoyl chloride as the acylating agent. The reaction is catalyzed by a Lewis acid such as aluminum chloride (AlCl3). The general reaction conditions include:

    Temperature: 0-5°C initially, then gradually increased to room temperature.

    Solvent: Anhydrous dichloromethane or carbon disulfide.

    Reaction Time: Several hours, typically 4-6 hours.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure better control over reaction conditions and higher yields. The use of automated systems can also help in maintaining consistent quality and reducing production costs.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

    Reduction: Reduction of the carbonyl group can yield alcohol derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Concentrated sulfuric acid (H2SO4) for sulfonation, nitric acid (HNO3) for nitration, and halogens (Cl2, Br2) in the presence of a catalyst for halogenation.

Major Products:

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Alcohol derivatives.

    Substitution: Nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

4-(2-Methyl-1-oxopropan-2-yl)benzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(2-Methyl-1-oxopropan-2-yl)benzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved can vary based on the context of its use.

Comparison with Similar Compounds

  • 4-(2-Methoxy-1-oxopropan-2-yl)benzoic acid
  • 4-(2-Fluoro-1-oxopropan-2-yl)benzoic acid
  • 4-(2-Chloro-1-oxopropan-2-yl)benzoic acid

Comparison:

  • 4-(2-Methoxy-1-oxopropan-2-yl)benzoic acid: Contains a methoxy group instead of a methyl group, which can influence its reactivity and solubility.
  • 4-(2-Fluoro-1-oxopropan-2-yl)benzoic acid: The presence of a fluorine atom can enhance its stability and alter its biological activity.
  • 4-(2-Chloro-1-oxopropan-2-yl)benzoic acid: The chlorine atom can affect its reactivity and potential applications in different chemical reactions.

Each of these compounds has unique properties that make them suitable for specific applications, highlighting the versatility of benzoic acid derivatives.

Properties

IUPAC Name

4-(2-methyl-1-oxopropan-2-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-11(2,7-12)9-5-3-8(4-6-9)10(13)14/h3-7H,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZNYFHPLSSSHOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C=O)C1=CC=C(C=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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